

A Comparative Guide to the Performance of Non-Halogenated Flame Retardants

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For Researchers, Scientists, and Drug Development Professionals

The increasing demand for fire-safe materials across various industries, coupled with growing environmental and health concerns regarding halogenated compounds, has propelled the development and adoption of non-halogenated flame retardants (NHFRs). This guide provides an objective comparison of the performance of common NHFRs, supported by experimental data, to aid in the selection of appropriate fire retardant solutions.

Performance Comparison of Non-Halogenated Flame Retardants

The efficacy of a flame retardant is dependent on the polymer matrix, the loading level of the retardant, and the presence of synergistic agents. The following tables summarize key performance data for various NHFRs in two common thermoplastics: polypropylene (PP) and polycarbonate (PC).

Data Presentation:

Table 1: Performance of Non-Halogenated Flame Retardants in Polypropylene (PP)



Flame Retardant System	Loading (wt%)	UL 94 Rating (3.2 mm)	Limiting Oxygen Index (LOI) (%)	Peak Heat Release Rate (pHRR) (kW/m²)	Char Yield (%)
Unfilled PP	0	НВ	18	>1000	<1
Ammonium Polyphosphat e (APP)	20-30	V-0	28-35	200-400	20-30
Melamine Polyphosphat e (MPP)	20-30	V-0	27-32	250-450	15-25
Aluminum Hydroxide (ATH)	40-60	V-0	25-30	300-500	30-40
Magnesium Hydroxide (MDH)	40-60	V-0	26-32	280-480	35-45
Zinc Borate (ZB) (as synergist with ATH)	5-10	V-0	28-33	250-400	35-45
Intumescent System (e.g., APP/Pentaer ythritol)	20-30	V-0	30-38	150-300	>30

Table 2: Performance of Non-Halogenated Flame Retardants in Polycarbonate (PC)



Flame Retardant System	Loading (wt%)	UL 94 Rating (1.6 mm)	Limiting Oxygen Index (LOI) (%)	Peak Heat Release Rate (pHRR) (kW/m²)	Char Yield (%)
Unfilled PC	0	V-2	25-27	250-300	~20
Resorcinol bis(diphenyl phosphate) (RDP)	5-10	V-0	28-32	180-220	25-30
Bisphenol A bis(diphenyl phosphate) (BDP)	5-10	V-0	29-33	170-210	25-30
Potassium diphenyl sulfone sulfonate (KSS)	0.5-1.5	V-0	28-30	200-240	>25
Silicone- based Flame Retardants	1-5	V-0/V-1	26-29	210-250	20-25
Phosphazene -based Flame Retardants	5-10	V-0	30-35	160-200	>30

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies. The following are detailed protocols for the key experiments cited.

UL 94 Flammability Test

This test assesses the burning characteristics of plastic materials in response to a small flame.



- Specimen: A rectangular bar of a specified thickness (e.g., 1.6 mm or 3.2 mm).
- Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a cotton pad placed below the specimen.
- Procedure (Vertical Burn Test V-0, V-1, V-2):
 - The specimen is clamped vertically.
 - A flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
 The afterflame time is recorded.
 - Immediately after the first flame application extinguishes, the flame is reapplied for another
 seconds and then removed. The afterflame and afterglow times are recorded.
 - Observations are made regarding the dripping of flaming particles that ignite the cotton pad below.[1]
- Classification:
 - V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for all specimens is ≤ 50 seconds. No flaming drips ignite the cotton.[1]
 - V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. No flaming drips ignite the cotton.[1]
 - V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.[1]
 - HB (Horizontal Burn): A slower burning rating for materials that do not meet the vertical burn criteria.[1]

Limiting Oxygen Index (LOI)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Specimen: A small, vertically oriented rod or strip of the material.



 Apparatus: A heat-resistant glass chimney, a system for controlling and measuring the flow of oxygen and nitrogen, and an igniter.

Procedure:

- The specimen is placed vertically in the glass chimney.
- A mixture of oxygen and nitrogen is flowed upwards through the chimney.
- The top of the specimen is ignited.
- The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
- The LOI is the minimum percentage of oxygen that sustains combustion.[2] A higher LOI value indicates better flame retardancy.[2]

Cone Calorimetry

This is one of the most effective bench-scale methods for evaluating the fire performance of materials. It measures various parameters, including the heat release rate (HRR), time to ignition (TTI), and smoke production.

- Specimen: A 100 mm x 100 mm plaque of the material.
- Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis.

Procedure:

- The specimen is placed horizontally under the conical heater, which exposes it to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²).
- The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
- During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.



Mass loss and smoke density are also recorded throughout the test.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of materials.

- Specimen: A small amount of the material (typically 5-10 mg).
- Apparatus: A high-precision balance, a furnace, and a system for controlling the atmosphere (e.g., nitrogen or air).
- Procedure:
 - The sample is placed in a small pan that is connected to the balance.
 - The furnace heats the sample at a controlled rate (e.g., 10°C/min).
 - The mass of the sample is continuously recorded as the temperature increases.
 - The resulting TGA curve shows the temperatures at which the material decomposes and the amount of char residue remaining at high temperatures.

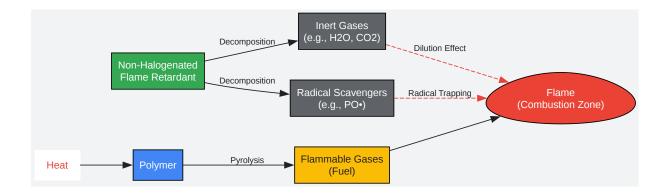
Mechanisms of Action

Non-halogenated flame retardants operate through various mechanisms to inhibit or suppress combustion. These can be broadly categorized as gas phase and condensed phase mechanisms.

Gas Phase Inhibition

In the gas phase, the flame retardant decomposes to release non-combustible gases or radical scavengers. These dilute the flammable gases and oxygen in the flame zone or interrupt the chemical chain reactions of combustion.





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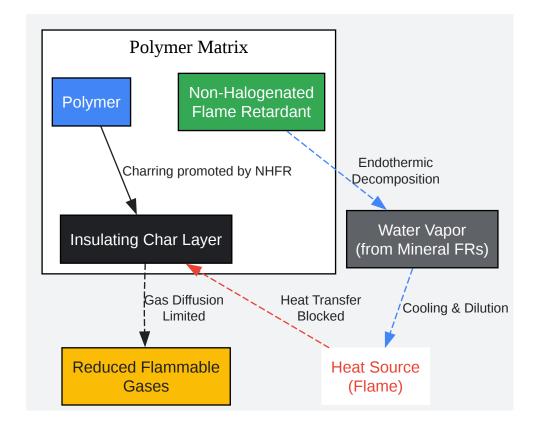
Caption: Gas Phase Inhibition Mechanism of NHFRs.

Condensed Phase Mechanism

In the condensed phase, the flame retardant acts on the polymer itself. This can involve several processes:

- Char Formation: The flame retardant promotes the formation of a stable, insulating char layer
 on the polymer surface. This char layer acts as a barrier, limiting the transfer of heat to the
 polymer and the diffusion of flammable gases to the flame. Intumescent flame retardants are
 a prime example of this mechanism, where a blowing agent causes the char to swell and
 form a thick, porous barrier.[3]
- Physical Dilution: Mineral-based flame retardants like aluminum hydroxide (ATH) and magnesium hydroxide (MDH) decompose endothermically, releasing water vapor. This cools the polymer surface and dilutes the flammable gases.





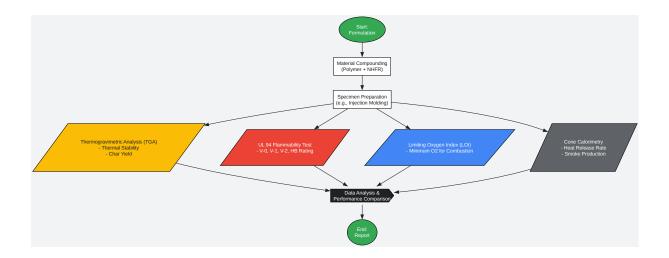
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Caption: Condensed Phase Mechanism of NHFRs.

Experimental Workflow

A typical workflow for assessing the performance of non-halogenated flame retardants involves a series of standardized tests to characterize their thermal stability and fire performance.





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Caption: Experimental Workflow for NHFR Assessment.

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